

Technical Support Center: Handling Missing Data in Longitudinal Acne Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epiduo*

Cat. No.: *B1261209*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for handling missing data in longitudinal acne clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why is handling missing data so critical in longitudinal acne studies?

Missing data is a common challenge in longitudinal studies where participants are followed over time.^{[1][2][3]} In acne trials, this can occur if patients drop out of the study, miss follow-up appointments, or fail to complete questionnaires.^{[1][4]} Improperly handling these missing values can lead to biased treatment effect estimates, reduced statistical power, and incorrect conclusions, potentially jeopardizing the validity of the trial.^{[5][6]}

Q2: What are the different types of missing data?

Understanding the reason why data is missing is crucial for selecting an appropriate handling method. The three main types of missing data mechanisms are:^{[2][3][4]}

- Missing Completely at Random (MCAR): The probability of data being missing is unrelated to both the observed and unobserved data.^{[3][4]} For example, a participant might miss a visit due to a reason completely unrelated to their acne severity or treatment, such as a family emergency. While this is the simplest scenario, it is often an unrealistic assumption in clinical trials.^{[1][4]}

- Missing at Random (MAR): The probability of data being missing depends on the observed data, but not on the unobserved data.[2][3] For instance, a patient with more severe acne at their last visit (an observed value) might be more likely to drop out. As long as the reason for missingness is captured by the observed data, it is considered MAR.[3]
- Missing Not at Random (MNAR): The probability of data being missing is related to the unobserved data.[2][3] For example, a patient might stop attending visits because their acne is getting worse, and this worsening is not captured by any of the observed data. MNAR is the most challenging type of missing data to handle as it can introduce significant bias.[5][7]

Q3: I've heard of simple methods like Last Observation Carried Forward (LOCF). Are they suitable for my acne trial?

Simple methods like Last Observation Carried Forward (LOCF), where the last available measurement is used to fill in for all subsequent missing visits, are generally not recommended for modern clinical trials.[8][9][10][11] While historically common, LOCF and similar ad-hoc methods like complete-case analysis (deleting participants with any missing data) can introduce significant bias and lead to inaccurate results.[4][9][12] The National Research Council has raised concerns about the use of LOCF.[9] These methods often make strong and unverifiable assumptions about the data that are rarely met in practice.[9][10][11]

Troubleshooting Guides

Issue: A significant number of participants have dropped out of my longitudinal acne study. How do I proceed with the analysis?

Solution:

- Investigate the Reasons for Dropout: First, try to understand why participants are dropping out. Documenting the reasons for withdrawal can provide insight into whether the missing data are likely to be MCAR, MAR, or MNAR.[13]
- Avoid Ad-Hoc Methods: Do not use methods like LOCF or complete-case analysis as your primary analysis.[4][8][9]
- Choose a Principled Method: The recommended approaches for handling missing data in clinical trials are Multiple Imputation (MI) and Mixed Models for Repeated Measures

(MMRM).[6][8]

- Multiple Imputation (MI): This method involves creating multiple complete datasets by filling in the missing values with plausible estimates based on the observed data.[1][8][14] Each dataset is then analyzed separately, and the results are pooled to provide a single estimate that accounts for the uncertainty of the missing data.[6][15]
- Mixed Models for Repeated Measures (MMRM): MMRM is a statistical model that analyzes all available data from each participant without imputing missing values.[16][17][18] It can handle unbalanced data and is robust against missing data under the MAR assumption.[18]
- Conduct Sensitivity Analyses: To assess the robustness of your findings, it is crucial to perform sensitivity analyses.[8][13] This involves analyzing the data under different assumptions about the missing data mechanism (e.g., assuming the data are MNAR) to see if the results change substantially.[7][8]

Issue: I am unsure which modern statistical method to use for my missing data.

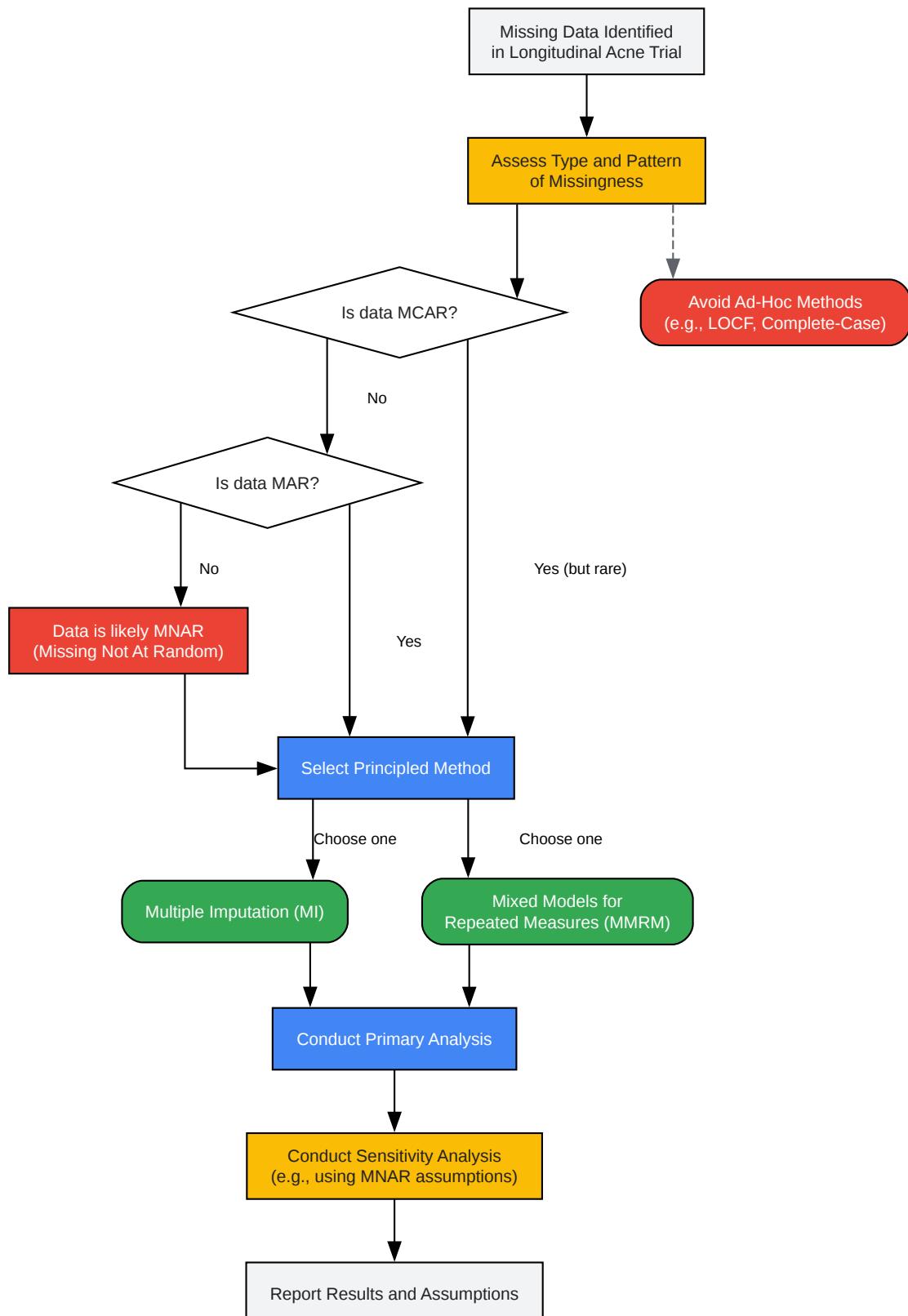
Solution: The choice between Multiple Imputation (MI) and Mixed Models for Repeated Measures (MMRM) depends on the specifics of your study. The following table summarizes their characteristics to aid in your decision.

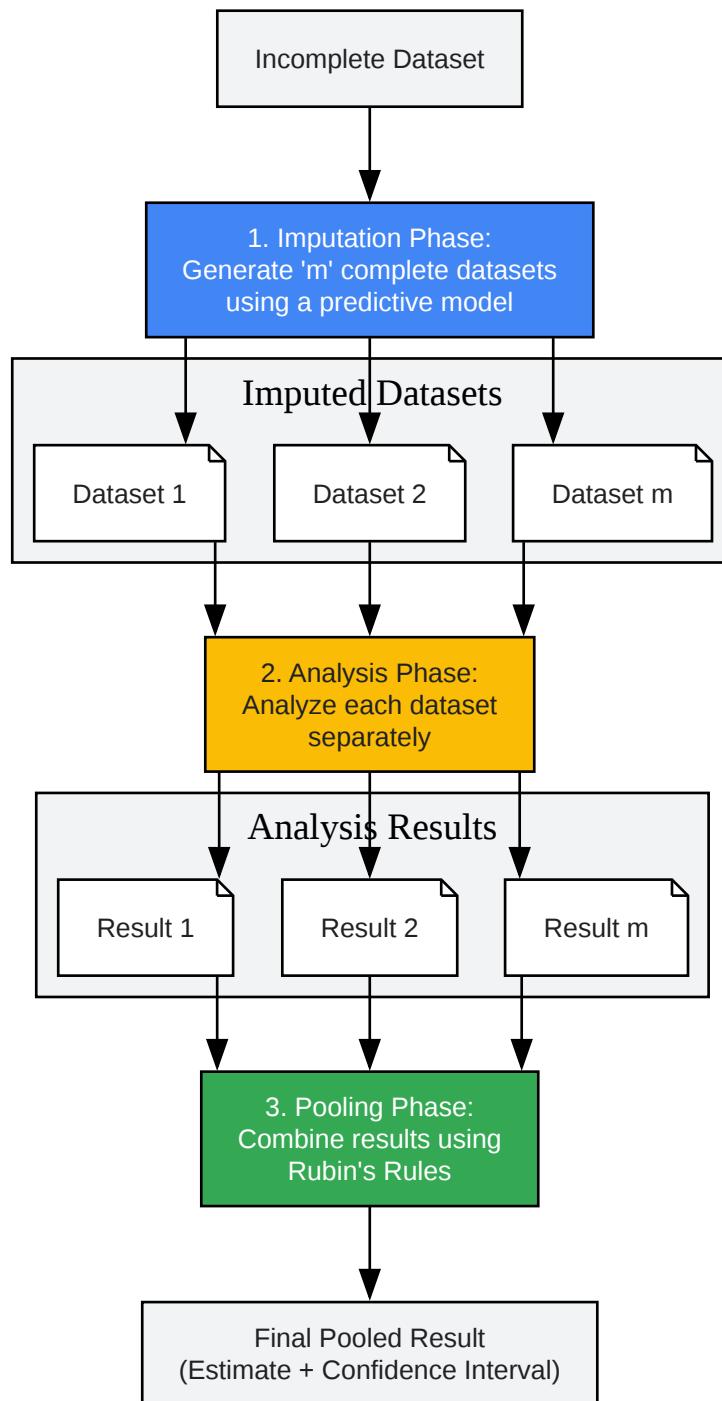
Data Presentation: Comparison of Modern Missing Data Handling Methods

Feature	Multiple Imputation (MI)	Mixed Models for Repeated Measures (MMRM)
Underlying Principle	Fills in missing values multiple times to create several complete datasets, then pools the results.[6][14]	Models the available data directly without imputing missing values.[17][18]
Assumptions	Assumes data are Missing at Random (MAR). Can be adapted for MNAR in sensitivity analyses.[19]	Assumes data are Missing at Random (MAR).[16]
Data Requirements	Can handle missing data in both outcome and covariate variables.[1]	Primarily handles missing data in the outcome variable.
Flexibility	Highly flexible and can be used with various analysis methods after imputation.[1]	The model itself is the analysis.
Software Implementation	Widely available in statistical software packages.[8]	Commonly available in major statistical software.

Experimental Protocols

Methodology for Multiple Imputation (MI)


- Imputation Phase:
 - Choose an imputation model that includes variables that are predictive of the missing values and the reason for missingness. This can include baseline characteristics, treatment group, and post-baseline data.
 - Generate multiple (typically 5-100) complete datasets by replacing each missing value with a plausible value drawn from a distribution.[8][20] This process incorporates random variation.[6]


- Analysis Phase:
 - Analyze each of the imputed datasets separately using the planned statistical analysis for your trial (e.g., ANCOVA).[\[6\]](#)
- Pooling Phase:
 - Combine the results from each analysis using specific rules (Rubin's rules) to obtain a single set of estimates, standard errors, and p-values that account for the uncertainty introduced by imputation.[\[6\]](#)[\[15\]](#)

Methodology for Mixed Models for Repeated Measures (MMRM)

- Model Specification:
 - Define a linear mixed model with the outcome measure as the dependent variable.
 - Include fixed effects for treatment group, time point, the interaction between treatment and time, and relevant baseline covariates.[\[16\]](#)[\[17\]](#)
 - Specify a random effect for the participant to account for the correlation of repeated measurements within an individual.[\[18\]](#)
 - Select an appropriate covariance structure to model how the measurements at different time points are related (e.g., unstructured, autoregressive).
- Model Estimation:
 - Use all available data from all participants, regardless of whether they completed the study. The model will use the information from the observed data to estimate the treatment effect at different time points.[\[18\]](#)
- Inference:
 - The primary inference is typically based on the estimated treatment effect at the final time point of the study.

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dylanspicker.com [dylanspicker.com]
- 2. Missing data in longitudinal studies (Chapter 10) - Applied Longitudinal Data Analysis for Epidemiology [cambridge.org]
- 3. Missing data methods in longitudinal studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Missing Data in Longitudinal Trials - Part B, Analytic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tqmp.org [tqmp.org]
- 6. quanticate.com [quanticate.com]
- 7. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 8. karger.com [karger.com]
- 9. Fallacies of Last Observation Carried Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tidsskriftet.no [tidsskriftet.no]
- 11. Fallacies of last observation carried forward analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations for Missing Data Imputation – PROMETRIKA CRO [prometrika.com]
- 13. Review of Statistical Considerations and Data Imputation Methodologies in Psoriasis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Imputation: A Flexible Tool for Handling Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. statistics.fas.harvard.edu [statistics.fas.harvard.edu]
- 16. Mixed Models for Repeated Measures Should Include Time-by-Covariate Interactions to Assure Power Gains and Robustness Against Dropout Bias Relative to Complete-Case ANCOVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RPubs - Linear mixed models for repeated measurements in clinical trials [rpubs.com]
- 18. researchgate.net [researchgate.net]
- 19. medrxiv.org [medrxiv.org]
- 20. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial | The BMJ [bmj.com]

- To cite this document: BenchChem. [Technical Support Center: Handling Missing Data in Longitudinal Acne Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1261209#how-to-handle-missing-data-in-longitudinal-acne-clinical-trials\]](https://www.benchchem.com/product/b1261209#how-to-handle-missing-data-in-longitudinal-acne-clinical-trials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com